

# Spectral Data Analysis of 2,4,5-Trimethoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,4,5-Trimethoxybenzaldehyde

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2,4,5-Trimethoxybenzaldehyde** (CAS No. 4460-86-0), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral information, experimental protocols, and data visualization to support research and quality control efforts.

## Introduction

**2,4,5-Trimethoxybenzaldehyde**, also known as asaraldehyde, is an organic compound with the chemical formula  $C_{10}H_{12}O_4$ .<sup>[1]</sup> Its structure consists of a benzene ring substituted with three methoxy groups and one aldehyde group. Accurate spectral analysis is crucial for confirming the identity and purity of this compound in research and industrial applications. This guide presents comprehensive  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry data to facilitate its characterization.

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry analyses of **2,4,5-Trimethoxybenzaldehyde**.

### Table 1: $^1H$ NMR Spectral Data

The proton NMR spectrum was acquired in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.31	Singlet	1H	Aldehyde (-CHO)
7.32	Singlet	1H	Aromatic H-6
6.50	Singlet	1H	Aromatic H-3
3.98	Singlet	3H	Methoxy (-OCH <sub>3</sub> )
3.92	Singlet	3H	Methoxy (-OCH <sub>3</sub> )
3.88	Singlet	3H	Methoxy (-OCH <sub>3</sub> )

Data sourced from PubChem CID 20525.[\[1\]](#)

## Table 2: $^{13}\text{C}$ NMR Spectral Data

The carbon-13 NMR spectrum was recorded in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in ppm.

Chemical Shift (ppm)	Assignment
189.5	Aldehyde Carbonyl (C=O)
158.4	Aromatic C-4
155.5	Aromatic C-2
143.7	Aromatic C-5
117.5	Aromatic C-1
109.2	Aromatic C-6
96.5	Aromatic C-3
56.3	Methoxy (-OCH <sub>3</sub> )
56.3	Methoxy (-OCH <sub>3</sub> )
55.8	Methoxy (-OCH <sub>3</sub> )

Data sourced from PubChem CID 20525.[1]

### Table 3: Mass Spectrometry (GC-MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The table lists the major fragments by their mass-to-charge ratio (m/z) and relative intensity.

m/z	Relative Intensity (%)
196	100 (Molecular Ion)
181	55
153	20
125	24
95	6
79	4
69	5
53	4

Data sourced from PubChem CID 20525 and ChemicalBook.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,4,5-Trimethoxybenzaldehyde** (approximately 5-10 mg) was dissolved in about 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a standard NMR spectrometer, for instance, a 90 MHz instrument for the proton spectrum and a 22.53 MHz for the carbon spectrum.[1] For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum was obtained to simplify the signals to singlets for each unique carbon atom.

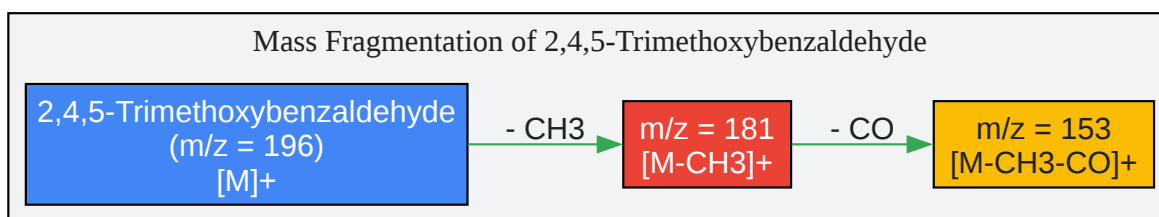
### Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The compound was separated on a capillary column and subsequently introduced into the ion source of the mass spectrometer.

Electron Ionization (EI) at 70 eV was used to fragment the molecule. The resulting ions were separated by a mass analyzer and detected to produce the mass spectrum.

## Visualization of Key Spectral Data

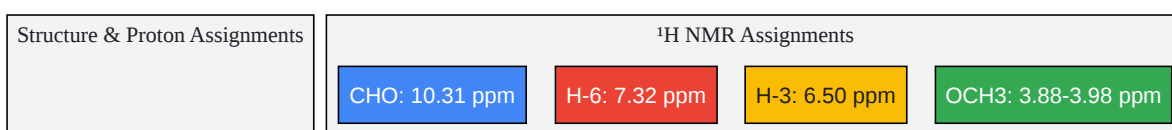
The following diagrams illustrate the molecular structure and a proposed fragmentation pathway based on the mass spectrometry data.



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Caption: Proposed fragmentation of **2,4,5-Trimethoxybenzaldehyde**.

The provided DOT script visualizes the fragmentation pattern of **2,4,5-Trimethoxybenzaldehyde** in a mass spectrometer.



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Caption: Structure with key <sup>1</sup>H NMR assignments.

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## References

- 1. 2,4,5-Trimethoxybenzaldehyde | C<sub>10</sub>H<sub>12</sub>O<sub>4</sub> | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
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